1-(2-Hydroxyethyl)-5-nitrobenzimidazole
Description
1-(2-Hydroxyethyl)-5-nitrobenzimidazole is a benzimidazole derivative characterized by a nitro group at the 5-position and a 2-hydroxyethyl substituent at the 1-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, and substitutions at specific positions significantly influence their chemical reactivity, biological activity, and applications.
This compound has been studied in contexts ranging from medicinal chemistry to material science. For example, derivatives of nitrobenzimidazoles are investigated for antimicrobial properties, with structural analogs like metronidazole (a nitroimidazole) serving as reference compounds . Its synthesis typically involves nitration of benzimidazole precursors or alkylation with hydroxyethyl groups, as reported in studies on related structures .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-(5-nitrobenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-6-10-8-5-7(12(14)15)1-2-9(8)11/h1-2,5-6,13H,3-4H2 |
InChI Key |
MUEGAWWRBFNZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN2CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position : The 5-nitro group is conserved across analogs, critical for redox-mediated biological activity (e.g., metronidazole’s anaerobic bactericidal effects) .
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in this compound enhances water solubility compared to ethyl or benzyl substituents, which may improve bioavailability .
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